6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7(10(17)18)1-2-8(15-9)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSJGSIUSLMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with morpholine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various industrial chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can influence its solubility and bioavailability. These interactions can modulate biological activities, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of pyridine-3-carboxylic acid derivatives with varying substituents. Key structural analogues include:
Physicochemical Properties
- Solubility : The morpholine substituent enhances water solubility compared to analogues with alkyl groups (e.g., 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid) due to its polar tertiary amine .
- Stability: The trifluoromethyl group increases resistance to metabolic degradation, as seen in 4-(Trifluoromethyl)-3-pyridinecarboxylic acid . However, the morpholine ring may introduce sensitivity to strong acids or oxidizers, as noted in safety data for related compounds .
Biological Activity
6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid, also known as 6-morpholino-2-(trifluoromethyl)nicotinic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 6-morpholino-2-(trifluoromethyl)nicotinic acid
- Molecular Formula : CHFNO
- Molecular Weight : 276.21 g/mol
- CAS Number : 545395-42-4
The trifluoromethyl group is known for enhancing biological activity through increased lipophilicity and electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Research indicates that the biological activity of this compound may involve interactions with various enzyme targets. The presence of the trifluoromethyl group can facilitate hydrogen and halogen bonding interactions, enhancing binding affinity to enzymes such as cholinesterases and cyclooxygenase (COX) .
Inhibitory Effects on Enzymes
-
Cholinesterase Inhibition :
- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease. For example, compounds structurally related to this pyridine derivative exhibited IC values in the micromolar range against these enzymes .
-
Cyclooxygenase Inhibition :
- It has been reported that derivatives of this compound inhibit COX enzymes, which are involved in inflammation and pain pathways. The inhibition can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances molecular interactions with the active sites of these enzymes .
Study on Antioxidant Activity
A study evaluated the antioxidant potential of various derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects against cancer cell lines. The compound demonstrated moderate cytotoxicity against breast cancer MCF-7 cells and human embryonic kidney HEK293 cells, indicating its potential as an anticancer agent .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis starts with 4,4,4-trifluoro-3-oxobutanoyl chloride, undergoing cyclization and functionalization. Palladium catalysts (e.g., Pd(OAc)₂) and bases like triethylamine are critical for cross-coupling reactions to introduce the morpholine moiety . Solvent choice (e.g., DMF or toluene) and temperature (80–120°C) significantly impact reaction efficiency. For example, refluxing in 1,4-dioxane with morpholine and formalin under anhydrous conditions achieves morpholine incorporation . Yield optimization requires controlled stoichiometry and inert atmospheres.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The morpholine ring protons resonate as a multiplet at δ 3.5–3.7 ppm .
- HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight ([M+H]⁺ expected at m/z 307.2). Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, particularly between the carboxylic acid and morpholine oxygen .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (EN374-certified), safety goggles with side shields, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis of the morpholine group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition?
- Methodological Answer :
- Assay standardization : Use recombinant enzymes (e.g., kinases) with consistent ATP concentrations (1–10 mM) and buffer pH (7.4) .
- Control experiments : Include positive controls (e.g., staurosporine for kinases) and validate results via orthogonal methods like SPR or ITC .
- Data normalization : Report IC₅₀ values relative to vehicle controls and account for solvent effects (e.g., DMSO ≤0.1% v/v) .
Q. What strategies optimize the compound’s pharmacokinetic properties, such as bioavailability, through structural modifications?
- Methodological Answer :
- Trifluoromethyl tuning : Replace -CF₃ with -OCF₃ to balance lipophilicity (logP) and solubility. Computational tools (e.g., Schrödinger’s QikProp) predict ADMET profiles .
- Prodrug derivatization : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
- Morpholine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) on the morpholine ring to modulate metabolic stability .
Q. How do reaction intermediates and byproducts form during large-scale synthesis, and what analytical methods detect them?
- Methodological Answer :
- Intermediate tracking : Use LC-MS to monitor intermediates like 6-trifluoromethylpyridine-3-carboxylic acid chloride (retention time ~8.2 min) .
- Byproduct identification : GC-MS detects alkylation byproducts (e.g., N-alkylmorpholine) formed during reflux steps .
- Purification : Silica gel chromatography (hexane/EtOAc, 3:1) removes unreacted starting materials, while recrystallization in ethanol/water improves purity .
Q. What computational methods validate the compound’s interaction with biological targets, such as G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with GPCR homology models (e.g., β2-adrenergic receptor) to predict binding poses. Focus on hydrogen bonds between the carboxylic acid and Arg³⁰² .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the receptor-ligand complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR modeling : Corrogate substituent effects (e.g., -CF₃ position) with IC₅₀ data using partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
